tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate synthesis protocol
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate synthesis protocol
An In-Depth Technical Guide to the Synthesis of tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate
Introduction
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate is a key intermediate in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting properties ranging from anticancer to antimicrobial activities. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, allowing for the generation of diverse compound libraries. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function modulates the reactivity of the molecule and is crucial for sequential, controlled synthetic transformations. This guide provides a detailed, two-part protocol for the synthesis of this valuable building block, grounded in established chemical principles and supported by authoritative references.
Overall Synthetic Strategy
The synthesis is efficiently achieved in a two-step sequence starting from commercially available 4-bromoaniline. The first step involves the construction of the benzothiazole ring system via an electrophilic cyclization, yielding 2-amino-6-bromobenzothiazole. The second step is the protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group.
Caption: Overall two-step synthetic workflow.
Part I: Synthesis of 2-Amino-6-bromobenzothiazole
This initial step constructs the core heterocyclic structure from a readily available aniline derivative. The reaction is a classic example of benzothiazole synthesis, often referred to as the Hugershoff reaction.
Principle and Mechanism
The reaction proceeds by the in-situ formation of a thiocyanate intermediate from 4-bromoaniline, which is then cyclized in the presence of an oxidizing agent, bromine. The aniline nitrogen acts as a nucleophile, attacking the thiocyanate carbon, and the subsequent oxidative cyclization, promoted by bromine, forms the thiazole ring. The classical method involves treating a 4-substituted aniline with potassium thiocyanate and bromine in acetic acid[1][2].
Detailed Experimental Protocol
This protocol is adapted from established procedures in the literature[3][4][5].
Table 1: Reagents and Materials for Part I
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Bromoaniline | 172.03 | 3.44 g | 20 | 1.0 |
| Potassium Thiocyanate (KSCN) | 97.18 | 3.88 g | 40 | 2.0 |
| Glacial Acetic Acid | 60.05 | ~50 mL | - | - |
| Bromine (Br₂) | 159.81 | 1.1 mL (3.36 g) | 21 | 1.05 |
| 10% Sodium Hydroxide (aq) | 40.00 | As needed | - | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromoaniline (3.44 g, 20 mmol) and potassium thiocyanate (3.88 g, 40 mmol) in 30 mL of glacial acetic acid.
-
Cooling: Cool the resulting mixture in an ice-salt bath to between 0 °C and 5 °C with continuous stirring.
-
Bromine Addition: Prepare a solution of bromine (1.1 mL, 21 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise to the cooled aniline mixture via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C during the addition to minimize side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).
-
Work-up: Pour the reaction mixture into 200 mL of cold water. A precipitate will form.
-
Neutralization: Carefully neutralize the aqueous suspension with a 10% aqueous solution of sodium hydroxide (NaOH) to a pH of 7-8.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash the filter cake thoroughly with water to remove any inorganic salts.
-
Purification: Dry the crude solid and recrystallize it from ethanol to afford 2-amino-6-bromobenzothiazole as a light yellow crystalline solid[3].
Causality and Field-Proven Insights
-
Choice of Starting Material: 4-Bromoaniline is selected because the para-bromo substituent directs the cyclization to form the desired 6-bromo isomer and is stable under the reaction conditions.
-
Role of Reagents: Potassium thiocyanate serves as the source for the -SCN group necessary to build the thiazole ring. Bromine acts as an oxidizing agent to facilitate the intramolecular electrophilic cyclization onto the benzene ring.
-
Temperature Control: Maintaining a low temperature during the bromine addition is critical. This minimizes the potential for unwanted aromatic bromination of the aniline starting material and controls the exothermic nature of the reaction.
-
Work-up Rationale: The precipitation in water followed by neutralization is a standard procedure to quench the reaction, remove the acetic acid solvent, and precipitate the basic amine product, which is largely insoluble in neutral or basic aqueous media. Recrystallization from ethanol is an effective method for purifying the final product to high quality.
Expected Results and Characterization
-
Yield: High yields, often in the range of 85-93%, are reported for this reaction[3].
-
Physical Properties: The product is a white to light yellow crystalline powder with a reported melting point of 202-204 °C[3].
-
Spectroscopic Data:
Part II: Boc Protection of 2-Amino-6-bromobenzothiazole
The protection of the 2-amino group is a standard procedure to prevent its interference in subsequent reactions, such as Suzuki or Sonogashira cross-couplings at the C6-bromo position. The Boc group is ideal due to its stability in a wide range of conditions and its straightforward removal under acidic conditions[6].
Principle and Mechanism
The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O) anhydride. A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction[6][7].
Caption: Mechanism of Boc protection of an amine.
Detailed Experimental Protocol
This is a general, robust protocol derived from standard amine protection methodologies[7][8].
Table 2: Reagents and Materials for Part II
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Amino-6-bromobenzothiazole | 229.10 | 2.29 g | 10 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.40 g | 11 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.53 mL (1.11 g) | 11 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - | - |
| Ethyl Acetate (for extraction) | 88.11 | As needed | - | - |
| Saturated NaCl solution (brine) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-6-bromobenzothiazole (2.29 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To this solution, add triethylamine (1.53 mL, 11 mmol) followed by di-tert-butyl dicarbonate (2.40 g, 11 mmol).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate.
Causality and Field-Proven Insights
-
Reagent Stoichiometry: A slight excess (1.1 equivalents) of both (Boc)₂O and the base is used to ensure complete conversion of the starting amine.
-
Choice of Base: Triethylamine is a common, non-nucleophilic organic base sufficient to facilitate the reaction. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation.
-
Solvent Selection: Anhydrous THF is an excellent solvent for this reaction as it dissolves both the polar starting material and the less polar reagents and does not interfere with the reaction. Dichloromethane (DCM) is another common alternative.
-
Purification Strategy: An aqueous work-up effectively removes the triethylammonium salt byproduct and any excess water-soluble reagents. Column chromatography is the standard method to remove any unreacted (Boc)₂O and other minor impurities, ensuring high purity of the final product.
Expected Results and Characterization
-
Yield: This reaction typically proceeds with high efficiency, with expected yields greater than 90%.
-
Physical Properties: The final product, tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate, is expected to be a solid at room temperature[9][10].
-
Spectroscopic Data:
-
¹H NMR: The most significant change will be the disappearance of the broad NH₂ singlet (around 5.4 ppm) and the appearance of a sharp, large singlet for the nine protons of the tert-butyl group around 1.5 ppm. A new, broad N-H singlet for the carbamate will also appear, typically further downfield.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₂H₁₃BrN₂O₂S (329.21 g/mol ), showing the characteristic isotopic pattern for a molecule containing one bromine atom[9].
-
Summary of Quantitative Data
Table 3: Consolidated Reagent Summary
| Step | Starting Material | Key Reagents | Solvent | Expected Yield |
| I | 4-Bromoaniline | KSCN (2.0 eq), Br₂ (1.05 eq) | Glacial Acetic Acid | 85-93% |
| II | 2-Amino-6-bromobenzothiazole | (Boc)₂O (1.1 eq), Et₃N (1.1 eq) | THF | >90% |
Conclusion
The synthesis of tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate is a reliable and high-yielding two-step process. The initial construction of the 2-amino-6-bromobenzothiazole core via electrophilic cyclization is a classic and robust transformation. The subsequent Boc-protection of the amino group is a standard and efficient method that prepares the molecule for further elaboration in complex synthetic campaigns. The protocols detailed in this guide are based on well-established procedures, providing researchers with a dependable pathway to access this important synthetic intermediate.
References
-
Pasquinucci, L., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science. Available at: [Link]
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Patel, D. (2016). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy. Available at: [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 883-888. Available at: [Link]
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Hameed, A., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 272. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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